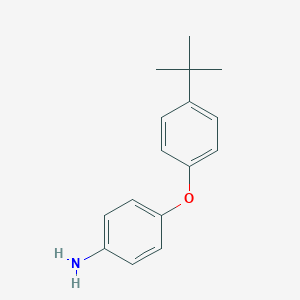
4-(4-Tert-butylphénoxy)aniline
Vue d'ensemble
Description
The compound "4-(4-Tert-butylphenoxy)aniline" is a chemical species that can be derived from the modification of aniline structures. It is related to various research areas, including the synthesis of polyamides, polyimides, and other polymers, which often incorporate ether and tert-butyl groups to modify their physical and chemical properties. The tert-butyl group is a common substituent in organic chemistry due to its bulky nature, which can influence the solubility and stability of compounds .
Synthesis Analysis
The synthesis of compounds related to "4-(4-Tert-butylphenoxy)aniline" typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene (2b) is achieved through the reaction of 4-tert-butylcatechol with p-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide . Similarly, the synthesis of a novel diamine used for polyimide production involves multiple steps, including iodination, acetyl protection, coupling reaction, and deacetylation . These methods demonstrate the versatility of aniline derivatives in creating a variety of functional materials.
Molecular Structure Analysis
The molecular structure of "4-(4-Tert-butylphenoxy)aniline" and its derivatives is characterized by the presence of tert-butyl groups which are known to impart steric hindrance. This steric effect can influence the packing and intermolecular interactions of the molecules, as seen in the synthesis of polyimides where the introduction of asymmetric di-tert-butyl groups increases the interchain distance and decreases the intermolecular force . The presence of phenoxy and aniline units in the backbone of these compounds is crucial for their application in polymer chemistry.
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives with tert-butyl groups involves various organic transformations. For example, the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite has been reported, where tert-butyl nitrite serves as both a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation . Additionally, the electrochemical reduction of a related compound, 4-hydroxy-2,4,6-tri-tert-butyl-2,5-cyclohexadienone, leads to the formation of an anion-radical and its subsequent disproportionation .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from "4-(4-Tert-butylphenoxy)aniline" are influenced by the incorporation of tert-butyl and phenoxy groups. These polymers exhibit high solubility in polar solvents, transparency, and thermal stability, with glass transition temperatures often exceeding 200°C . The introduction of tert-butyl groups also contributes to a low dielectric constant and low moisture absorption in polyimides, making them suitable for electronic applications . The solubility and stability of these materials are essential for their processing and end-use performance.
Applications De Recherche Scientifique
Recherche pharmaceutique : Ligands à double cible pour la maladie de Parkinson
La 4-(4-Tert-butylphénoxy)aniline sert d'échafaudage pour le développement de ligands à double cible, combinant l'inhibition de la monoamine oxydase B (MAO B) à l'antagonisme du récepteur H3 de l'histamine (H3R) . Ce double mécanisme est bénéfique pour la régulation de la dopamine et s'est avéré prometteur dans le traitement de la maladie de Parkinson (MP). Le composé DL76, basé sur cette structure, a démontré une activité antiparkinsonienne in vivo .
Science des matériaux : Résine époxy et agents de durcissement
En science des matériaux, les dérivés de la this compound sont utilisés dans la production de résines époxy et d'agents de durcissement . Ces matériaux sont essentiels pour créer des polymères résistants, durables et chimiquement résistants utilisés dans diverses applications industrielles, notamment les revêtements, les adhésifs et les matériaux composites.
Études environnementales : Dégradation de l'aniline
La recherche a exploré l'utilisation de la this compound dans la dégradation des eaux usées contenant de l'aniline . L'aniline est un polluant organique persistant, et sa dégradation efficace est essentielle pour la protection de l'environnement et les processus de purification de l'eau.
Chimie analytique : Recherche en protéomique
En chimie analytique, le chlorhydrate de this compound est utilisé comme biochimique pour la recherche en protéomique . Il est utilisé pour étudier l'expression, la fonction et les interactions des protéines, contribuant à une compréhension plus approfondie des processus cellulaires et des mécanismes des maladies.
Biotechnologie : Recherche biochimique
Ce composé est également important dans la recherche biotechnologique, où il est utilisé comme biochimique pour les études protéomiques . Son rôle dans la compréhension des structures et des fonctions des protéines peut conduire à des avancées en génie génétique et en biologie moléculaire.
Applications industrielles : Synthèse chimique
La this compound est impliquée dans divers processus de synthèse chimique au sein de l'industrie . Elle agit comme un intermédiaire dans la production de composés chimiques plus complexes, qui sont ensuite utilisés dans une large gamme de produits et d'applications industrielles.
Mécanisme D'action
Propriétés
IUPAC Name |
4-(4-tert-butylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOZTGQNSUZCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275789 | |
| Record name | 4-(4-tert-butylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145157-87-5 | |
| Record name | 4-(4-tert-butylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




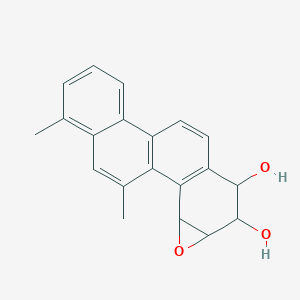
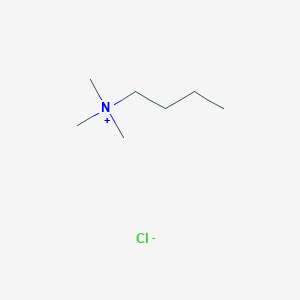
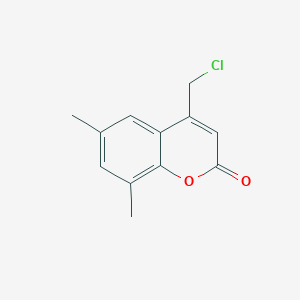
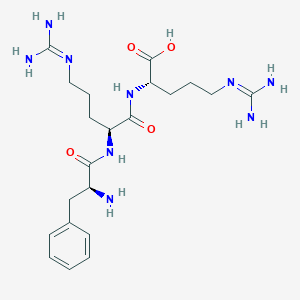
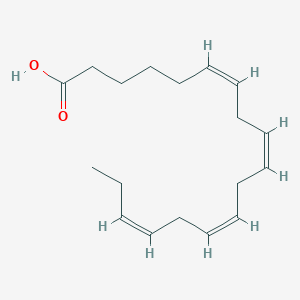
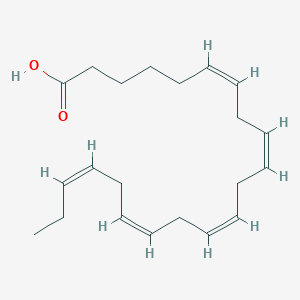
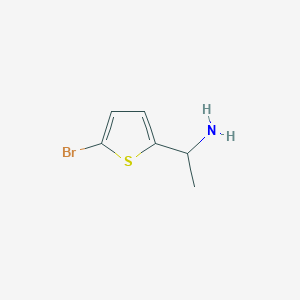
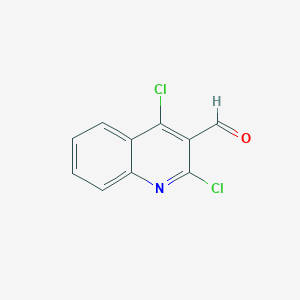
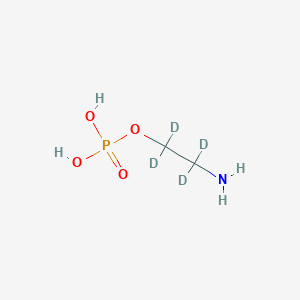
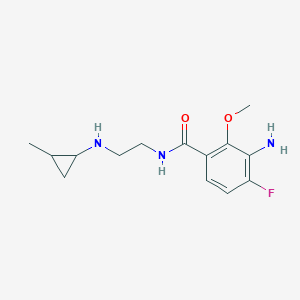
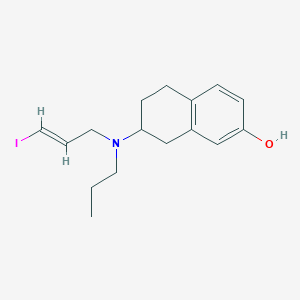

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)